Cas no 2679933-76-5 (2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid)
![2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2679933-76-5x500.png)
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28277674
- 2679933-76-5
- 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid
-
- インチ: 1S/C12H21NO4/c1-8(14)13-7-10(17-12(2,3)4)5-9(13)6-11(15)16/h9-10H,5-7H2,1-4H3,(H,15,16)/t9-,10+/m0/s1
- InChIKey: SWXILLDKQAAWSJ-VHSXEESVSA-N
- SMILES: O(C(C)(C)C)[C@H]1CN(C(C)=O)[C@H](CC(=O)O)C1
計算された属性
- 精确分子量: 243.14705815g/mol
- 同位素质量: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 66.8Ų
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277674-0.05g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28277674-10.0g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 | |
Enamine | EN300-28277674-5.0g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 | |
Enamine | EN300-28277674-0.5g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
Enamine | EN300-28277674-1.0g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28277674-2.5g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28277674-0.25g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
Enamine | EN300-28277674-0.1g |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid |
2679933-76-5 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 |
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acidに関する追加情報
Introduction to 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid (CAS No. 2679933-76-5)
2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid, identified by its Chemical Abstracts Service (CAS) number 2679933-76-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique stereochemistry and functional group arrangement of this molecule make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid features a chiral center at the 2-position of the pyrrolidine ring, contributing to its enantiomeric purity and specificity. The presence of both an acetyl group and a tert-butoxy substituent at the 1-position and 4-position, respectively, enhances its pharmacological profile by influencing solubility, metabolic stability, and binding affinity to biological targets. These structural attributes are critical in determining its efficacy and safety in preclinical and clinical studies.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the inherent properties of pyrrolidine derivatives. Research studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The acetyl group in 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid is particularly noteworthy, as it can modulate protein-protein interactions and enhance binding interactions with target proteins. Additionally, the tert-butoxy group contributes to steric hindrance, which can improve selectivity over off-target molecules.
One of the most compelling aspects of this compound is its potential application in modulating metabolic pathways. Emerging research suggests that pyrrolidine derivatives can interact with key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), which are critical regulators of lipid metabolism. By inhibiting these enzymes, 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid may offer therapeutic benefits in conditions associated with dyslipidemia and obesity. Furthermore, its ability to cross the blood-brain barrier makes it a viable candidate for treating central nervous system (CNS) disorders.
The stereochemical configuration of (2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid is particularly significant in drug design, as enantiomeric purity is often a determining factor in drug efficacy and safety. Studies have shown that the S-isomer at the 2-position of the pyrrolidine ring enhances binding affinity to certain biological targets compared to its R-enantiomer. This observation underscores the importance of chirality in medicinal chemistry and highlights the need for rigorous stereochemical control during synthesis.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex pyrrolidine derivatives like CAS No. 2679933-76-5. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric excess (ee), ensuring that the final product meets stringent pharmaceutical standards. These improvements in synthetic chemistry have not only reduced production costs but also facilitated rapid screening for new drug candidates.
The pharmacokinetic properties of 2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid are another area of active investigation. Preliminary studies indicate that this compound exhibits moderate oral bioavailability and prolonged half-life due to its favorable solubility profile and metabolic stability. These characteristics make it an attractive candidate for once-daily dosing regimens, improving patient compliance and therapeutic outcomes.
In conclusion, CAS No. 2679933-76-5, or (2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, stereochemical configuration, and pharmacokinetic properties position it as a promising lead compound for further development. As research continues to uncover new biological targets and mechanisms of action, compounds like this will play an increasingly important role in addressing unmet medical needs.
2679933-76-5 (2-[(2S,4R)-1-acetyl-4-(tert-butoxy)pyrrolidin-2-yl]acetic acid) Related Products
- 2023788-32-9(Integrin modulator 1)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)
- 2139839-10-2(tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 1384675-98-2(4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)
- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)
- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)
- 2060032-72-4(imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)




